3-amino-1H-indazole-4-carboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

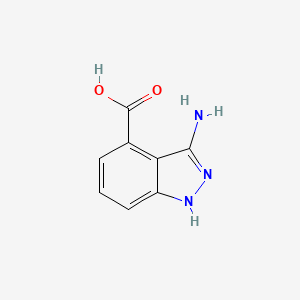

The systematic IUPAC name for this compound is 3-amino-1H-indazole-4-carboxylic acid , reflecting its bicyclic indazole core with substituents at positions 3 and 4. The indazole scaffold consists of a benzene ring fused to a pyrazole ring, with the carboxylic acid group (-COOH) at position 4 and an amino group (-NH₂) at position 3.

The structural representation can be visualized as follows:

- Indazole core : A six-membered benzene ring fused to a five-membered pyrazole ring containing two adjacent nitrogen atoms (N1 and N2).

- Substituents :

- Position 3: Primary amine (-NH₂).

- Position 4: Carboxylic acid (-COOH).

The SMILES notation for this compound is NC1=NNC2=C1C(C(=O)O)=CC=C2, which encodes the connectivity of atoms and functional groups.

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number 1378774-23-2 . Alternative designations include:

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₈H₇N₃O₂ , comprising:

- 8 carbon atoms

- 7 hydrogen atoms

- 3 nitrogen atoms

- 2 oxygen atoms

Molecular weight :

$$

\text{177.16 g/mol} \quad \text{(calculated as: } 12.01 \times 8 + 1.01 \times 7 + 14.01 \times 3 + 16.00 \times 2 = 177.16 \text{ g/mol)}

$$

This value is consistent across experimental measurements and computational predictions.

Functional Group Analysis:

| Functional Group | Position | Role in Reactivity |

|---|---|---|

| Carboxylic acid | 4 | Hydrogen bonding, solubility, salt formation |

| Primary amine | 3 | Nucleophilic reactions, coordination chemistry |

| Aromatic system | Indazole core | π-π interactions, planar rigidity |

Tautomeric Forms and Resonance Structures

The indazole system exhibits tautomerism , predominantly existing in the 1H-indazole form, where the hydrogen atom is bonded to N1 of the pyrazole ring. The 2H-indazole tautomer (hydrogen on N2) is energetically less favorable, with a calculated energy difference of 4.46 kcal/mol favoring the 1H form.

Key Tautomeric and Resonance Features:

1H-Indazole Dominance :

Resonance Structures :

Impact of Substituents :

Energy Comparison of Tautomers:

| Tautomer | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| 1H-Indazole | 0.0 (reference) | Most stable |

| 2H-Indazole | +4.46 | Less stable |

This energy disparity explains the predominance of the 1H form in solid-state and solution-phase studies.

Propriétés

IUPAC Name |

3-amino-1H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTKSZWPLVNZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NN=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 3-amino-1H-indazole-4-carboxylic acid generally follows these key steps:

- Construction of the indazole core with a carboxylic acid substituent at the 4-position.

- Introduction of the amino group at the 3-position.

- Purification and isolation of the target compound in crystalline form.

The starting materials often include anthranilic acid derivatives or indazole-3-carboxylic acid intermediates, which undergo functional group transformations such as diazotization, nucleophilic substitution, and amidation.

Preparation of Indazole-3-carboxylic Acid Intermediates

A critical precursor is indazole-3-carboxylic acid, which can be prepared by:

- Diazotization of anthranilic acid derivatives followed by cyclization to form the indazole ring.

- Controlled reaction conditions in aqueous or mixed solvent media (water and alcohols such as methanol or ethanol) at moderate temperatures (~20-30°C) for about 1 hour.

- Subsequent steps involve reactions in inert organic solvents like dichloromethane at elevated temperatures (40°C to reflux) to form intermediates suitable for further modification.

Introduction of the Amino Group at Position 3

The amino substitution at the 3-position of the indazole ring is typically achieved via:

- Diazotization reactions followed by substitution with ammonia or amine sources under mild conditions to avoid decomposition.

- Use of non-nucleophilic bases such as diisopropylethylamine in dimethylformamide (DMF) solvent to facilitate coupling reactions.

- Reaction times can range from overnight stirring at room temperature to heating at 45°C for 10 hours to ensure complete conversion.

Typical Reaction Conditions and Solvents

| Step | Reaction Type | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Diazotization & Cyclization | Water/MeOH or EtOH | 20-30°C | ~1 hour | Mild, aqueous or mixed solvent medium |

| 2 | Coupling with Amines | DMF, Dichloromethane | RT to 45°C | Overnight to 10 h | Use of non-nucleophilic base preferred |

| 3 | Reflux & Extraction | Dichloromethane | Reflux (~40-60°C) | 1-2 hours | Extraction and isolation of intermediates |

| 4 | Acidic Workup & Precipitation | Acetic acid/HCl aqueous mix | 90±5°C | ~1 hour | Crystallization of final product |

Isolation and Purification

- The product can be isolated either as a wet cake solid by precipitation or as a solution in dichloromethane via extractive workup.

- Organic solvents are removed by distillation, and the solid is filtered and dried under vacuum at elevated temperatures (around 90°C) to yield crystalline forms.

- Different crystal forms (Form A and Form B) of the indazole carboxylic acid have been characterized by X-ray powder diffraction (XRPD) and thermogravimetric analysis (TGA), indicating solvent-free crystalline forms with distinct properties.

Representative Example of a Preparation Procedure

Starting Material Preparation:

Indazole-3-carboxylic acid (Form B) is suspended in refluxing methanol for 4 hours to obtain Form A, a solvent-free crystalline form.Coupling Reaction:

Indazole-3-carboxylic acid (2.5 kg) is dissolved in dimethylformamide (23 L) with diisopropylethylamine (13.4 L). O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluorophosphate (HBTU) (5.84 kg) is added, and the mixture stirred at room temperature for 2 hours to form an activated intermediate.Amination Step:

(S)-3-aminoquinuclidine dihydrochloride (2.56 kg) is added, and the reaction mixture stirred overnight at room temperature, then heated at 45°C for 10 hours.Workup and Isolation:

The reaction mixture is concentrated to remove DMF, diluted with dichloromethane (80 L), stirred for 3 hours, filtered, washed with dichloromethane, and dried under vacuum to yield the product (3.07 kg).

Analytical Characterization

- X-Ray Powder Diffraction (XRPD): Used to identify crystal forms and confirm purity.

- Thermogravimetric Analysis (TGA): Assesses thermal stability and solvent content.

- NMR Spectroscopy: Confirms substitution pattern and structure of the aminoindazole derivatives.

- Elemental Analysis: Validates the elemental composition consistent with theoretical values.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Anthranilic acid derivatives, indazole-3-carboxylic acid |

| Key solvents | Water, methanol, ethanol, DMF, dichloromethane |

| Reaction temperatures | 20-30°C (diazotization), 40-45°C (coupling), reflux (extraction) |

| Reaction times | 1 hour (diazotization), overnight to 10 h (amination) |

| Bases used | Diisopropylethylamine (non-nucleophilic) |

| Purification methods | Precipitation, filtration, vacuum drying |

| Characterization techniques | XRPD, TGA, NMR, elemental analysis |

| Yield | Typically 70-95% depending on step and scale |

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-1H-indazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group, often using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of this compound derivatives with higher oxidation states.

Reduction: The reduction of the carboxylic acid group can produce 3-amino-1H-indazole-4-ol.

Substitution: Substitution reactions can yield various alkylated derivatives of the compound.

Applications De Recherche Scientifique

Chemistry

IAC serves as a critical building block for synthesizing complex organic molecules and coordination polymers. Its ability to form coordination complexes with transition metals has been explored for developing materials with unique magnetic and luminescent properties.

| Application | Description |

|---|---|

| Synthesis of Organic Molecules | Used as a precursor in the synthesis of various indazole derivatives. |

| Coordination Polymers | Forms complexes with metal ions, exhibiting unique properties useful in material science. |

Biology

The biological activities of IAC are extensive, including:

- Anticancer Activity : IAC derivatives have shown significant potential in inhibiting cancer cell proliferation. For instance, studies indicate that certain derivatives can induce apoptosis in neoplastic cell lines.

- Antimicrobial Properties : IAC exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infectious diseases.

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities that could aid in managing chronic inflammatory conditions.

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against multiple pathogens | |

| Anti-inflammatory | Reduces inflammation markers |

Medicine

IAC is being investigated as a precursor for developing pharmaceutical agents targeting various diseases. Notably, it has shown promise in:

- Contraceptive Development : Derivatives like gamendazole have demonstrated effectiveness in male contraception by inducing infertility in animal models.

- Cancer Therapy : Several studies have identified IAC derivatives as potent inhibitors of specific cancer-related kinases, such as FGFRs and Bcr-Abl.

| Medical Application | Description |

|---|---|

| Contraceptive Agent | Gamendazole derivative shows 100% infertility rate in male rats. |

| Cancer Treatment | Potent inhibitors against FGFRs and Bcr-Abl with low IC50 values. |

Anticancer Research

A study focused on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid derivatives revealed potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The most potent derivative exhibited an IC50 value of approximately 30.2 nM, indicating strong potential for therapeutic use against tumors expressing FGFRs.

Coordination Polymers

Recent investigations into coordination polymers based on IAC showed promising luminescent properties and selective toxicity against cancer cell lines. For example, cadmium-based polymers demonstrated dose-dependent toxicity toward melanoma cells while zinc-based polymers did not exhibit inherent toxicity.

Mécanisme D'action

The mechanism by which 3-amino-1H-indazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.

Comparaison Avec Des Composés Similaires

3-Oxo-2,3-Dihydro-1H-Indazole-4-Carboxylic Acid

- Structural Differences: Replaces the 3-amino group with a 3-oxo (ketone) moiety, forming a dihydroindazole ring system .

- Functional Implications: The ketone group at position 3 reduces basicity compared to the amino group in the target compound.

- Applications: Likely used in pharmaceutical campaigns as a precursor for synthesizing benzoxazine derivatives, as noted in related indazole-carboxylic acid applications .

Methyl 4-Amino-7-Methoxy-1H-Indazole-3-Carboxylate

- Structural Differences: Substitutions: 4-amino (vs. 3-amino), 3-carboxylate ester (vs. 4-carboxylic acid), and 7-methoxy groups .

- Functional Implications :

- The ester group improves lipid solubility compared to the free carboxylic acid.

- Methoxy at position 7 may enhance electron-donating effects, influencing reactivity in cross-coupling reactions.

- Synthetic Relevance : Demonstrates how ester protection and substitution patterns can modulate physicochemical properties for targeted synthesis .

3-Formyl-1H-Indole-2-Carboxylic Acid

- Structural Differences : Indole core (vs. indazole) with a formyl group at position 3 and carboxylic acid at position 2 .

- Functional Implications: The indole system lacks the nitrogen atom at position 2, altering hydrogen-bonding capabilities.

- Synthetic Utility: Used in condensation reactions with aminothiazolones to generate thiazolylidene derivatives, a pathway less feasible with 3-aminoindazoles due to reduced electrophilicity .

Comparative Data Table

Research Findings and Implications

- Reactivity: The 3-amino group in the target compound facilitates nucleophilic reactions, whereas the 3-oxo analog is more electrophilic.

- Solubility : Carboxylic acid groups enhance aqueous solubility, but ester derivatives (e.g., methyl carboxylate) are preferred for membrane permeability in drug candidates .

- Synthetic Pathways : Condensation and cyclization methods used for indole derivatives (e.g., ) may require modification for indazole systems due to differences in aromatic stability and substituent effects.

Activité Biologique

3-Amino-1H-indazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including anticandidal, anti-inflammatory, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features an indazole ring with an amino group at the 3-position and a carboxylic acid at the 4-position. This structural arrangement is crucial for its biological activity. The synthesis of this compound often involves methods such as the Suzuki-Miyaura coupling reaction, which allows for the introduction of various substituents that can enhance its pharmacological profile .

1. Anticandidal Activity

Recent studies have highlighted the anticandidal properties of indazole derivatives, including this compound. In vitro evaluations against various Candida species demonstrated significant activity:

| Compound | Candida Species | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. albicans | 3.807 mM |

| C. glabrata | 15.227 mM |

These findings suggest that modifications to the indazole scaffold can lead to enhanced antifungal properties, making it a promising candidate for further development .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through its effects on inflammatory pathways. Studies indicate that this compound can inhibit the expression of pro-inflammatory cytokines, particularly in models of endometriosis and hypoxia-induced inflammation. The mechanism involves downregulation of NF-kB activity and COX-2 expression, which are critical mediators in inflammatory responses .

3. Anticancer Activity

The indazole scaffold has also shown promise in cancer research. Compounds derived from this compound have been evaluated for their antiproliferative effects on various cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| FGFR1 | < 4.1 |

| FGFR2 | 2.0 ± 0.8 |

| KG1 | 25.3 ± 4.6 |

These results indicate that derivatives of this compound can effectively inhibit cancer cell proliferation, particularly through targeting fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis .

Case Studies and Research Findings

Several studies have documented the efficacy of indazole derivatives in clinical and preclinical settings:

- Study on Endometriosis : Treatment with indazole derivatives significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications for conditions characterized by chronic inflammation .

- Antifungal Screening : A series of indazole derivatives were synthesized and screened against Candida species, revealing that certain substitutions greatly enhance antifungal activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.